molecular formula C6H11F3N2O2 B13528354 3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide

3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide

Cat. No.: B13528354
M. Wt: 200.16 g/mol
InChI Key: CIXQVFXFXIUMTD-UHFFFAOYSA-N
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Description

3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide is a fluorinated organic compound with the molecular formula C6H10F3NO2. It is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide typically involves the reaction of 4,4,4-trifluoro-N-methoxy-N-methylbutanamide with an amine source. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include trifluoromethyl compounds and methoxy-methyl amides .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may involve multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it more stable and reactive compared to similar compounds, enhancing its utility in various applications .

Properties

Molecular Formula

C6H11F3N2O2

Molecular Weight

200.16 g/mol

IUPAC Name

3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide

InChI

InChI=1S/C6H11F3N2O2/c1-11(13-2)5(12)3-4(10)6(7,8)9/h4H,3,10H2,1-2H3

InChI Key

CIXQVFXFXIUMTD-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C(F)(F)F)N)OC

Origin of Product

United States

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